molecular formula C17H13ClN4O5 B5037671 5,7-diphenyl-8H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-4-ium;perchlorate

5,7-diphenyl-8H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-4-ium;perchlorate

Cat. No.: B5037671
M. Wt: 388.8 g/mol
InChI Key: POSQHKUNLYFYRA-UHFFFAOYSA-N
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Description

5,7-Diphenyl-8H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-4-ium;perchlorate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes an oxadiazole ring fused with a diazepine ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-diphenyl-8H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-4-ium;perchlorate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of diaminofurazan with benzoyl derivatives can lead to the formation of the desired oxadiazole-diazepine structure . The reaction conditions often involve the use of catalysts such as triethyl phosphite and solvents like ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

5,7-Diphenyl-8H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-4-ium;perchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of oxadiazole derivatives, while reduction could yield simpler amine compounds.

Scientific Research Applications

5,7-Diphenyl-8H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-4-ium;perchlorate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-diphenyl-8H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-4-ium;perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Diphenyl-8H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-4-ium;perchlorate is unique due to its specific ring fusion and the presence of both oxadiazole and diazepine rings. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5,7-diphenyl-8H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-4-ium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O.ClHO4/c1-3-7-12(8-4-1)14-11-15(13-9-5-2-6-10-13)19-17-16(18-14)20-22-21-17;2-1(3,4)5/h1-11H,(H,18,20);(H,2,3,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSQHKUNLYFYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[NH+]C3=NON=C3N2)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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